1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea
CAS No.: 1797025-39-8
Cat. No.: VC4344182
Molecular Formula: C21H29FN2O2
Molecular Weight: 360.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797025-39-8 |
|---|---|
| Molecular Formula | C21H29FN2O2 |
| Molecular Weight | 360.473 |
| IUPAC Name | 1-(1-adamantyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |
| Standard InChI | InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25) |
| Standard InChI Key | HNYGLMCVHXRRQX-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC |
Introduction
Structural Characteristics and Stereochemical Significance
The molecule features a urea backbone (-NH-C(=O)-NH-) bridging two distinct groups:
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Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and target binding in medicinal chemistry . The (1R,3s) configuration indicates a specific stereochemical arrangement, critical for molecular interactions.
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2-(2-Fluorophenyl)-2-methoxypropyl side chain: This substituent introduces aromaticity (fluorophenyl), ether functionality (methoxy), and branching (propyl), influencing solubility and receptor affinity .
Hydrogen Bonding and Crystal Packing
Urea derivatives often form intermolecular hydrogen bonds, as seen in analogous adamantyl-phenyl ureas. For example, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits N–H···O hydrogen bonds (H···A distance: 2.072–2.225 Å) that stabilize crystal lattices . Such interactions likely govern the solubility and solid-state behavior of the target compound.
Synthetic Pathways and Reaction Optimization
Key Synthetic Steps
While no direct synthesis is documented, analogous methods from adamantyl isocyanates and amines provide a framework:
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Adamantane functionalization: Adamantan-1-yl isocyanate (or chloroformate) reacts with amines. For instance, 1-adamantyl isothiocyanate condenses with piperidine to form carbothioamides .
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Side-chain introduction: The 2-(2-fluorophenyl)-2-methoxypropylamine precursor could be synthesized via:
Stereochemical Control
The (1R,3s) configuration necessitates chiral resolution or asymmetric synthesis. Techniques like enzymatic kinetic resolution or use of chiral auxiliaries (e.g., Evans oxazolidinones) may enforce stereoselectivity .
Pharmacological and Biological Activity
Target Engagement and Mechanism
Adamantyl ureas frequently target enzymes or receptors requiring rigid, hydrophobic interactions:
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sEH inhibition: Analogous compounds (e.g., AR9281) inhibit soluble epoxide hydrolase (sEH), reducing blood pressure and improving insulin sensitivity .
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Antimicrobial activity: Adamantane-derived ureas show potency against Mycobacterium tuberculosis via hydrophobic interactions with cell wall components .
Structure-Activity Relationships (SAR)
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Fluorine substitution: The 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, as seen in 1-adamantyl-3-[4-(4-fluorophenoxy)butyl]urea (ChEMBL387810) .
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Methoxypropyl chain: Branched alkoxy groups improve solubility; for example, 3-(2-hydroxyethyl)adamantyl urea (PubChem CID:263942) has a logP of 2.1, balancing lipophilicity .
Physicochemical and Pharmacokinetic Properties
Industrial and Research Applications
Drug Development
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Cystic Fibrosis: Co-formulations of CFTR correctors/potentiators (e.g., 1:1–1:6 weight ratios) use spray-dried dispersions for enhanced bioavailability .
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Antidiabetic Agents: sEH inhibitors improve glucose tolerance in preclinical models .
Material Science
Adamantane’s rigidity makes it valuable in polymer crosslinking. Urea hydrogen bonds could enable self-assembling nanomaterials .
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